molecular formula C12H21NO2 B2371969 Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate CAS No. 955028-67-8

Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B2371969
Key on ui cas rn: 955028-67-8
M. Wt: 211.305
InChI Key: XSQCPVUVEHFAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344135B2

Procedure details

To a mixture of diethyl ether (25 mL) and 30% aqueous potassium hydroxide solution (5 mL) was added 1-methyl-3-nitro-1-nitrosoguanidine (containing 50% water, 2.17 g), and the mixture was stirred at room temperature for 10 min. To a solution (25 mL) of tert-butyl 4-methylidenepiperidine-1-carboxylate (1.00 g, 5.07 mmol) in tetrahydrofuran was added dropwise the above-mentioned ether layer, and the mixture was stirred at room temperature for 16 hr. To the reaction mixture was added a ether layer prepared from diethyl ether (25 mL), 30% aqueous potassium hydroxide solution (5 mL), and 1-methyl-3-nitro-1-nitrosoguanidine (containing 50% water, 3.77 g), and the mixture was further stirred for 16 hr. To the reaction mixture was added acetic acid (1 mL), and the mixture was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10) to give the title compound (261 mg, 24%) as a white powder.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
1-methyl-3-nitro-1-nitrosoguanidine
Quantity
2.17 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
1-methyl-3-nitro-1-nitrosoguanidine
Quantity
3.77 g
Type
reactant
Reaction Step Six
Yield
24%

Identifiers

REACTION_CXSMILES
[CH2:1](OCC)C.[OH-].[K+].CN(N=O)C(N[N+]([O-])=O)=N.[CH2:18]=[C:19]1[CH2:24][CH2:23][N:22]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:21][CH2:20]1>O1CCCC1.C(O)(=O)C>[CH2:1]1[C:19]2([CH2:24][CH2:23][N:22]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:21][CH2:20]2)[CH2:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
1-methyl-3-nitro-1-nitrosoguanidine
Quantity
2.17 g
Type
reactant
Smiles
CN(C(=N)N[N+](=O)[O-])N=O
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
1-methyl-3-nitro-1-nitrosoguanidine
Quantity
3.77 g
Type
reactant
Smiles
CN(C(=N)N[N+](=O)[O-])N=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 hr
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 16 hr
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1CC12CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 261 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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